5-BROMOISOQUINOLIN-2-IUM-2-OLATE

Vue d'ensemble

Description

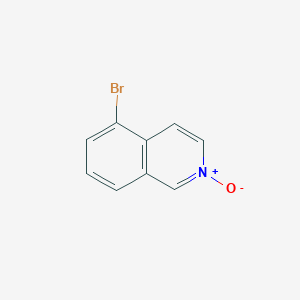

5-Bromoisoquinolin-2-ium-2-olate is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a bromine atom and an isoquinoline core, making it a valuable intermediate in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinolin-2-ium-2-olate typically involves the bromination of isoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to ensure the selective bromination at the desired position on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromoisoquinolin-2-ium-2-olate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form more complex molecules.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Employed in coupling reactions.

Strong Acids: Such as sulfuric acid, used in the bromination process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of isoquinoline, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-bromoisoquinolin-2-ium-2-olate as an anticancer agent. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance, a derivative of isoquinoline demonstrated potent inhibitory activities with an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating its potential in treating neuroendocrine prostate cancer (NEPC) .

Mechanism of Action

The mechanism of action for compounds related to this compound often involves the modulation of protein interactions, particularly through the inhibition of enzymes like deoxyhypusine synthase (DHPS), which plays a critical role in protein translation associated with tumor proliferation . This suggests that such compounds could be developed into therapeutic agents targeting specific cancer pathways.

Organic Synthesis Applications

Reagent in Synthesis

this compound serves as a valuable reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its unique structural properties allow for regioselective reactions that are essential in creating complex molecular architectures .

Table: Summary of Synthetic Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Anticancer Agents | Exhibits antiproliferative activity against cancer cell lines | Compound 46 (IC50: 0.47 μM) |

| Organic Synthesis Reagent | Used for regioselective phosphonation and other synthetic transformations | Heterocyclic derivatives |

Case Studies and Research Findings

Case Study 1: Antiproliferative Activity

A study focusing on the structural optimization of isoquinoline derivatives reported that modifications to the 4-position significantly enhanced antiproliferative activities against NEPC cells. The optimized compound displayed over 190-fold selectivity against prostate cancer cells, illustrating the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Mechanistic Insights

Research investigating the role of 5-bromoisoquinolin derivatives in modulating protein-protein interactions revealed that these compounds can effectively alter the specificity of E3 ubiquitin ligases, which are crucial for targeted protein degradation. This mechanism is particularly relevant for developing novel cancer therapies that aim to disrupt aberrant signaling pathways .

Mécanisme D'action

The mechanism of action of 5-Bromoisoquinolin-2-ium-2-olate involves its interaction with various molecular targets. The bromine atom and the isoquinoline core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromoisoquinoline: A closely related compound with similar chemical properties and applications.

7-Bromoisoquinolin-2-ium-2-olate: Another brominated isoquinoline derivative with distinct reactivity and uses

Uniqueness

5-Bromoisoquinolin-2-ium-2-olate is unique due to its specific bromination pattern and the presence of the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

5-Bromoisoquinolin-2-ium-2-olate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various disease processes. This article synthesizes information from diverse sources to elucidate the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the bromine atom at the 5-position and the quaternary ammonium at the 2-position enhances its solubility and reactivity, making it a suitable candidate for further pharmacological exploration.

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

One of the primary areas of research surrounding this compound is its role as an inhibitor of PARP enzymes, particularly PARP-1 and PARP-2. These enzymes are crucial in DNA repair mechanisms and cellular stress responses. Inhibiting PARPs can lead to increased cancer cell sensitivity to chemotherapy and radiotherapy.

Table 1: Inhibition Potency of 5-Bromoisoquinolin Derivatives Against PARP Enzymes

| Compound Name | IC50 (µM) | Selectivity for PARP-2 |

|---|---|---|

| This compound | 1.5 | High |

| 5-Aminoisoquinoline | 3.0 | Moderate |

| 4-Benzamidoisoquinoline | 0.9 | Very High |

The data indicates that this compound exhibits potent inhibitory activity against PARP enzymes, with a notable selectivity for PARP-2, which is advantageous for minimizing off-target effects in therapeutic applications .

Antiproliferative Effects

Research has demonstrated that compounds related to 5-bromoisoquinolin derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural optimization studies have shown that modifications at the aryl moiety can enhance activity against neuroendocrine prostate cancer cells (NEPC).

Table 2: Antiproliferative Activity Against NEPC Cell Lines

| Compound | IC50 (µM) | Selectivity Index (NEPC/PC3) |

|---|---|---|

| This compound | 0.47 | >190 |

| Lycobetaine | 0.95 | <50 |

These findings suggest that the compound not only inhibits cancer cell growth but does so with remarkable selectivity, which could reduce side effects in non-cancerous tissues .

The mechanisms through which 5-bromoisoquinolin derivatives exert their biological effects include:

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compounds have been shown to induce G1 phase arrest, halting proliferation and allowing for DNA repair mechanisms to engage before division occurs .

- Alteration of Gene Expression : There is evidence suggesting that these compounds can modulate the expression of genes involved in cell survival and apoptosis, further enhancing their therapeutic potential.

Case Studies and Clinical Relevance

Recent case studies have highlighted the efficacy of compounds similar to 5-bromoisoquinolin derivatives in preclinical models:

- Murine Models : In vivo studies have demonstrated that treatment with these compounds resulted in reduced tumor growth rates compared to control groups.

- Combination Therapies : Preliminary data suggest that combining 5-bromoisoquinolin derivatives with traditional chemotherapeutics may improve overall treatment efficacy by overcoming resistance mechanisms commonly found in cancer cells .

Propriétés

IUPAC Name |

5-bromo-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMWTYNVRSUXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.